
Dimethyl 4-bromopyridine-2,6-dicarboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related brominated pyridine derivatives involves a practical bromination approach, where dibromination and subsequent debromination processes are utilized. For example, dimethyl 6,6’-bis(bromomethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate was synthesized from its dimethyl precursor through a method that reduces impurities and purification difficulties (Ou, Ruonan, & Bo, 2019). This method showcases the general approach towards synthesizing brominated pyridine carboxylates, which can be adapted for Dimethyl 4-bromopyridine-2,6-dicarboxylate.
Molecular Structure Analysis
Molecular structure analyses often involve X-ray crystallography to detail the arrangement of atoms within a compound. While specific data on Dimethyl 4-bromopyridine-2,6-dicarboxylate is not available, studies on similar compounds, such as dimethyl 2,2'-bipyridine-6,6'-dicarboxylate, have shown that these molecules can adopt different arrangements upon coordination with metals, illustrating the versatile coordination chemistry of bromopyridine derivatives (Blake, Champness, Mason, & Wilson, 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Compounds : It is used in the practical synthesis of complex compounds like Dimethyl 6,6’- Bis(bromomethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate. This process involves bromination and debromination steps and is noted for avoiding impurities and simplifying purification (Ou, Ruonan, & Bo, 2019).
Dye-Sensitized Solar Cells (DSCs) : Copper(I) complexes with ligands derived from similar structures are prepared for use in copper-based DSCs. This involves synthetic approaches to disubstituted bipyridine ligands with carboxylic acid substituents, highlighting the compound's role in renewable energy technologies (Constable et al., 2009).
Super Lewis Bases : The compound has been used in the synthesis of very electron-rich dialkylamino-substituted terpyridines, which are characterized as super Lewis bases. These bases have high methyl cation affinities and are useful in various applications, including as ligands (Kleoff et al., 2019).
Electrocatalytic Carboxylation : In the realm of green chemistry, derivatives of similar pyridine structures have been used in the electrocatalytic carboxylation of compounds with CO2 in ionic liquids, demonstrating the compound's potential in carbon capture and utilization technologies (Feng et al., 2010).
Coordination Polymers and Photoluminescence : Compounds with related structures have been used to create metal-organic coordination polymers. These structures display interesting properties like unusual disorder and photoluminescence, indicating potential applications in materials science and optoelectronics (Huang, 2008).
Eigenschaften
IUPAC Name |
dimethyl 4-bromopyridine-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-14-8(12)6-3-5(10)4-7(11-6)9(13)15-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYROXHCDUWIUMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-bromopyridine-2,6-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



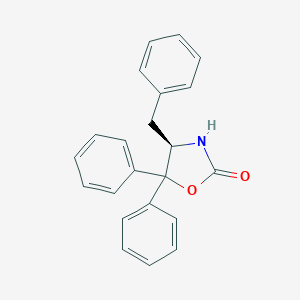
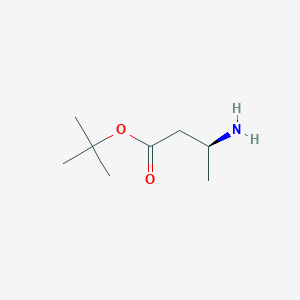
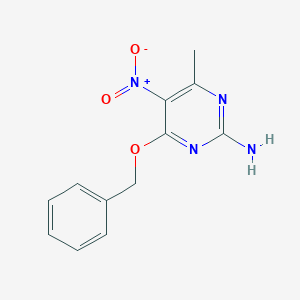
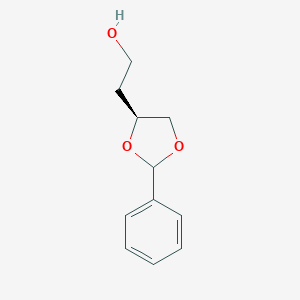
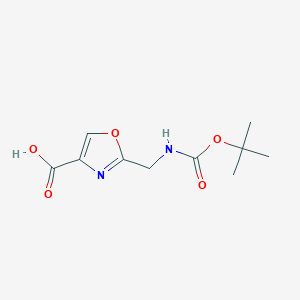
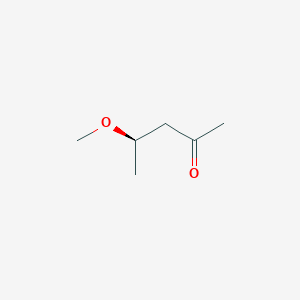
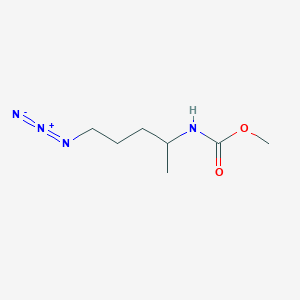

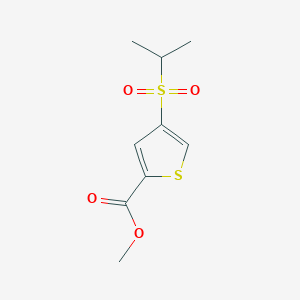
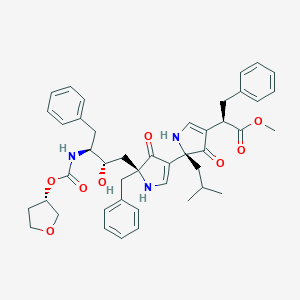
![3,6,9,20,23,26,40,43,46,57,60,63-Dodecaoxaundecacyclo[36.36.1.128,65.02,71.010,19.012,17.027,32.034,39.047,56.049,54.064,69]hexaheptaconta-1(74),2(71),10,12,14,16,18,27,29,31,34,36,38,47,49,51,53,55,64(69),65,67,72-docosaene](/img/structure/B67664.png)
![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B67665.png)
![Octahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione](/img/structure/B67666.png)
![[2,2':6',2''-Terpyridin]-4'-amine](/img/structure/B67670.png)